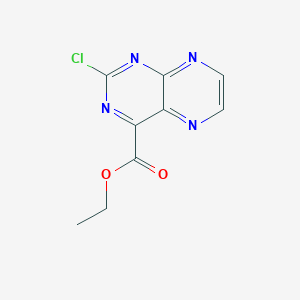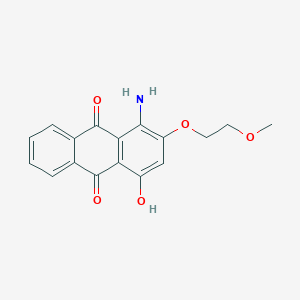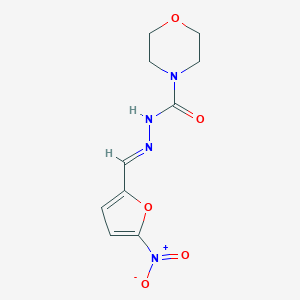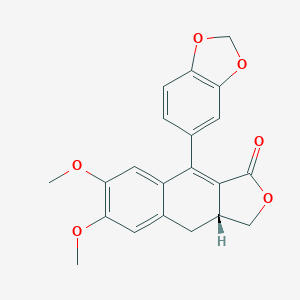
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, also known as MDBF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Anticandidal Properties
- Diphyllin , a compound related to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, has been identified as an effective anticandidal agent. It was isolated from Cleistanthus collinus leaf extract and exhibited significant activity against various Candida species, including Candida albicans, C. tropicalis, and C. glabrata. The compound's Minimal Fungicidal Concentration (MFC) ranged from 85–145 μg, and it showed higher anticandidal activity than miconazole against C. glabrata (Suman et al., 2018).
Crystallographic Studies
- Crystallographic studies have been conducted on compounds structurally similar to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one. These studies provide insights into the molecular conformations and interactions, which are vital for understanding the compound's behavior and potential applications in various fields (Song et al., 2001).
Isolation and Structural Elucidation from Plants
- Several studies have focused on the isolation and structural elucidation of lignans, including compounds related to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, from various plants. These studies contribute to the understanding of the chemical diversity and potential biological activities of these compounds (Chen et al., 2012).
Antibacterial Activity
- Research into the antibacterial properties of related compounds has been conducted. For example, studies on N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine have shown moderate antibacterial activity, providing a foundation for further exploration of related compounds in antimicrobial applications (Aziz‐ur‐Rehman et al., 2015).
Herbicide Development
- The compound has also been explored in the synthesis of novel herbicides, indicating its potential utility in agricultural sciences. This highlights the diverse applications of such chemical structures beyond medical and biological fields (Chen Huan-you, 2011).
Synthesis and Characterization
- Studies have also been conducted on the synthesis and characterization of related compounds. These works provide valuable information on the chemical properties and potential synthesis pathways for developing new derivatives with desired properties (Piggott & Wege, 2003).
Propriétés
Numéro CAS |
17990-72-6 |
|---|---|
Nom du produit |
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one |
Formule moléculaire |
C21H18O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1 |
Clé InChI |
TYNZRPOBMSNIAX-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
Autres numéros CAS |
17990-72-6 |
Synonymes |
collinusin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



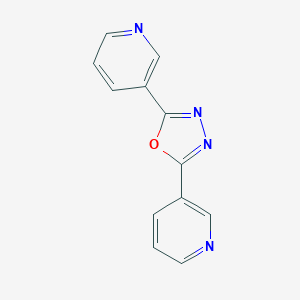
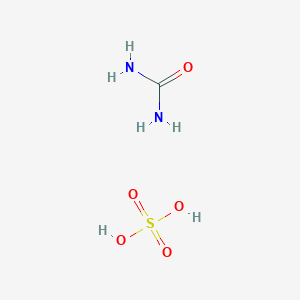
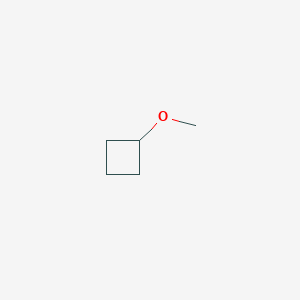
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
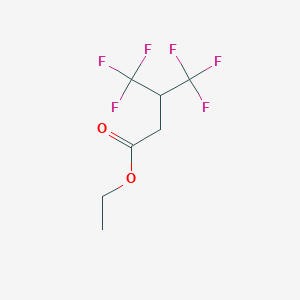
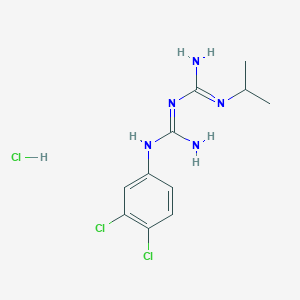
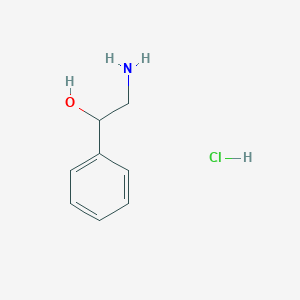
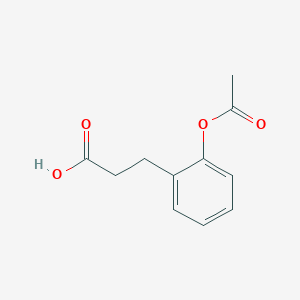
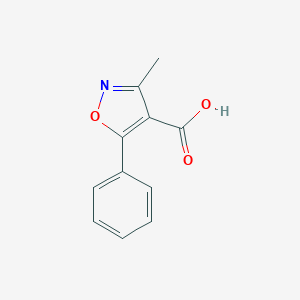
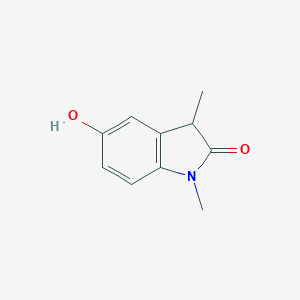
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
